molecular formula C12H21NO3Si B8483842 m-aminophenoxypropyl Methyldimethoxysilane CAS No. 71550-65-7

m-aminophenoxypropyl Methyldimethoxysilane

Cat. No.: B8483842
CAS No.: 71550-65-7
M. Wt: 255.38 g/mol
InChI Key: CQAKEDKOKFHMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-aminophenoxypropyl Methyldimethoxysilane is a chemical compound with a unique structure that combines aniline (benzenamine) with a silyl ether group

Properties

CAS No.

71550-65-7

Molecular Formula

C12H21NO3Si

Molecular Weight

255.38 g/mol

IUPAC Name

3-[3-[dimethoxy(methyl)silyl]propoxy]aniline

InChI

InChI=1S/C12H21NO3Si/c1-14-17(3,15-2)9-5-8-16-12-7-4-6-11(13)10-12/h4,6-7,10H,5,8-9,13H2,1-3H3

InChI Key

CQAKEDKOKFHMSM-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(CCCOC1=CC=CC(=C1)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-aminophenoxypropyl Methyldimethoxysilane typically involves the reaction of aniline with a silylating agent. One common method is the reaction of aniline with 3-chloropropyl(dimethoxy)methylsilane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

m-aminophenoxypropyl Methyldimethoxysilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Substitution reactions often require nucleophiles like sodium azide (NaN₃) or organolithium reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

m-aminophenoxypropyl Methyldimethoxysilane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of m-aminophenoxypropyl Methyldimethoxysilane involves its interaction with specific molecular targets and pathways. The silyl ether group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N-[3-(dimethoxymethylsilyl)propyl]-
  • Benzenamine, 3-(trimethoxysilyl)propoxy-
  • Benzenamine, 3-(triethoxysilyl)propoxy-

Uniqueness

m-aminophenoxypropyl Methyldimethoxysilane is unique due to its specific silyl ether group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

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